molecular formula C15H13NO3S B11368021 2-benzyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide

2-benzyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide

Cat. No.: B11368021
M. Wt: 287.3 g/mol
InChI Key: AYSRWVBIBZXIJW-UHFFFAOYSA-N
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Description

2-Benzyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by a benzene ring fused to a thiazine ring, with a benzyl group attached to the nitrogen atom and a trione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with benzyl halides in the presence of a base, followed by oxidation to form the trione structure . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the trione group to hydroxyl or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or benzothiazine ring positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Benzyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-benzyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can alter cellular pathways and lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.

    2,3-Dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione: Similar structure but lacks the benzyl group, affecting its reactivity and applications.

Uniqueness

2-Benzyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature distinguishes it from other benzothiazine derivatives and contributes to its specific properties and applications .

Properties

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

2-benzyl-1,1-dioxo-3H-1λ6,2-benzothiazin-4-one

InChI

InChI=1S/C15H13NO3S/c17-14-11-16(10-12-6-2-1-3-7-12)20(18,19)15-9-5-4-8-13(14)15/h1-9H,10-11H2

InChI Key

AYSRWVBIBZXIJW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC=CC=C2S(=O)(=O)N1CC3=CC=CC=C3

Origin of Product

United States

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